マシテンタン

概要

説明

マシテンタンは、アクテリオン・ファーマシューティカルズ社が開発したデュアルエンドセリン受容体拮抗薬です。主に肺動脈性肺高血圧症(PAH)の治療に使用されます。PAHは、肺の動脈の血圧が高くなる病状です。 マシテンタンは、血管を収縮させ、血圧の上昇を引き起こす物質であるエンドセリンの効果を阻害することによって作用します .

製法

合成経路および反応条件

マシテンタンは、いくつかの重要な反応を含む多段階プロセスによって合成されます。合成は、コアのピリミジン構造の調製から始まり、その後、さまざまな置換基を導入して最終的な化合物を得ます。主なステップには以下が含まれます。

ピリミジンコアの形成: ピリミジンコアは、適切なアルデヒドとアミン間の縮合反応によって合成されます。

臭素化: 芳香族環上の特定の位置への臭素原子の導入。

エーテル化: 適切なアルコールとの反応によるエーテル結合の形成。

スルホンアミドの形成: スルホニルクロリドとの反応によるスルホンアミド基の導入.

工業的製造方法

マシテンタンの工業的製造には、実験室の合成プロセスをスケールアップすることが含まれます。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 このプロセスは、医薬品基準を満たすために、厳格な品質管理対策を講じた大型反応器で行われます .

作用機序

マシテンタンは、エンドセリン受容体ETAとETBを阻害することによって効果を発揮します。エンドセリンは、これらの受容体に結合して強力な血管収縮を引き起こす物質であり、細胞内カルシウム濃度の上昇とそれに続く血管収縮につながります。 マシテンタンは、これらの受容体を拮抗することによって、血管収縮を抑制し、肺動脈の血圧を低下させます .

類似の化合物との比較

マシテンタンは、ボスエンタンやアンブリセンタンなどの他のエンドセリン受容体拮抗薬と比較されます。3つの化合物すべてがエンドセリン受容体を標的としていますが、マシテンタンはETA受容体に対してより高い選択性を持ち、ボスエンタンに比べて肝毒性のリスクが低くなっています。 これにより、マシテンタンは、肺動脈性肺高血圧症の長期治療における好ましい選択肢となっています .

類似の化合物

ボスエンタン: 肝毒性のリスクが高い、別のデュアルエンドセリン受容体拮抗薬です。

科学的研究の応用

Macitentan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Primarily used in clinical research for the treatment of pulmonary arterial hypertension. It is also being explored for potential use in other cardiovascular diseases.

Industry: Used in the development of new pharmaceuticals targeting endothelin receptors

生化学分析

Biochemical Properties

Macitentan interacts with endothelin receptors found in the endothelial cells of blood vessels and smooth muscle . By binding to these receptors, Macitentan prevents the stimulation of various biochemical reactions that lead to vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction .

Cellular Effects

Macitentan influences cell function by blocking the stimulation of vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction . This blockade can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Macitentan exerts its effects at the molecular level by binding to endothelin receptors on blood vessels and smooth muscle . This binding interaction inhibits the activation of biochemical reactions that lead to vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, Macitentan has been observed to be stable in plasma for about one month when stored at a frozen state . The effects of Macitentan on cellular function have been studied over time, with the compound showing stability and minimal degradation .

Dosage Effects in Animal Models

The effects of Macitentan in animal models vary with different dosages

Metabolic Pathways

Macitentan is involved in metabolic pathways where it undergoes oxidative depropylation of the sulfonamide moiety via CYP3A4, 2C8, 2C9, and 2C19 to form the active metabolite M6 . The ethylene glycol moiety undergoes oxidative cleavage via CYP2C9 to the alcohol metabolite M4 .

準備方法

Synthetic Routes and Reaction Conditions

Macitentan is synthesized through a multi-step process involving several key reactions. The synthesis begins with the preparation of the core pyrimidine structure, followed by the introduction of various substituents to achieve the final compound. Key steps include:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines.

Bromination: Introduction of bromine atoms at specific positions on the aromatic rings.

Etherification: Formation of ether linkages through reactions with appropriate alcohols.

Sulfonamide Formation: Introduction of the sulfonamide group through reaction with sulfonyl chlorides.

Industrial Production Methods

Industrial production of macitentan involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process is carried out in large reactors with stringent quality control measures to meet pharmaceutical standards .

化学反応の分析

反応の種類

マシテンタンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: マシテンタンは、さまざまな代謝産物を形成するために酸化される可能性があります。

還元: 還元反応は、マシテンタンに存在する官能基を変更することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、さまざまな酸化および還元代謝産物、ならびに異なる薬理学的特性を持つ可能性のある置換誘導体が含まれます .

科学研究への応用

マシテンタンは、以下を含む幅広い科学研究への応用があります。

化学: エンドセリン受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と遺伝子発現への影響について調査されています。

医学: 主に肺動脈性肺高血圧症の治療のための臨床研究で使用されています。また、その他の心臓血管疾患への潜在的な使用についても検討されています。

類似化合物との比較

Macitentan is compared with other endothelin receptor antagonists such as bosentan and ambrisentan. While all three compounds target endothelin receptors, macitentan has a higher selectivity for the ETA receptor and a lower risk of hepatotoxicity compared to bosentan. This makes macitentan a preferred choice for long-term treatment of pulmonary arterial hypertension .

Similar Compounds

Bosentan: Another dual endothelin receptor antagonist with a higher risk of liver toxicity.

Ambrisentan: Selective for the ETA receptor, used for similar indications but with different pharmacokinetic properties

特性

IUPAC Name |

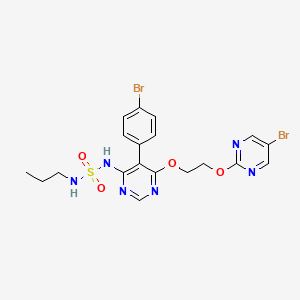

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCMEBMXRHSZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196063 | |

| Record name | Macitentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Through complete blockade of tissular endothelin, Actelion-1 is expected to protect tissue from the damaging effect of elevated endothelin, specifically in the cardiovascular system. In pre-clinical studies, Actelion-1 also exhibited effects suggesting that it maintains the integrity of the vascular wall and improves long-term outcome. Accordingly, Actelion-1 may provide therapeutic benefit in a wide range of cardiovascular indications., Macitentan is an antagonist which binds to the endothelin A and B receptors (EA and EB) and blocks signaling from endothelin-1 and -2. Pulmonary arterial hypertension has many different mechanisms which contribute to the development of endothelial dysfunction including elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction. The focus of macitentan's mechanism relates to the role of overexpressed endothelin from the vascular endothelium. Endothelins are released in both a constitutive fashion from secretory vesicles and in response to stimuli via Weibel-Palade storage granules. Endothelins bind to the EA and EB receptors, with endothelins -1 and -2 having more affinity than endothelin-3. Binding to the Gq coupled EA receptor triggers Ca2+ release from the sarcoplasmic reticulum of smooth muscle cells via the phospholipase C (PLC) pathway. Downstream protein kinase C activation may also contribute to increased Ca2+ sensitivity of the contractile apparatus. EA receptor activation is also known to contribute to pulmonary artery smooth muscle cell proliferation. The binding of endothelins to the EB receptors acts in opposition to EA signaling by activating the same PLC cascade in endothelial cells to activate endothelial nitric oxide synthase. The subsequent release of nitric oxide produces vasodilation through the cyclic guanosine monophosphate cascade. Despite the greater presence of EB receptors on endothelial cells, they are still present on smooth muscle cells and may contribute to cell proliferation through the same mechanisms as EA receptors. Macitentan is thought to provide its therapeutic effect primarily via blocking signaling through EA which produces both decreased vasoconstriction via reduced smooth muscle cell contractility and attenuation of the hyperproliferation of smooth muscle cells found in PAH. Blockade of EB is less likely to contribute to a therapeutic effect as this signaling is responsible for the counter-regulatory vasodilatory signal. | |

| Record name | Actelion-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

441798-33-0 | |

| Record name | Macitentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441798-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macitentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441798330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macitentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACITENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K9Y9WMVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-136°C | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。